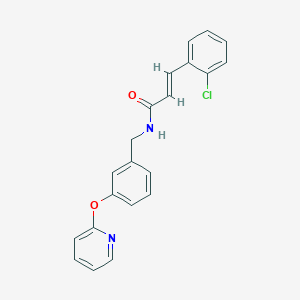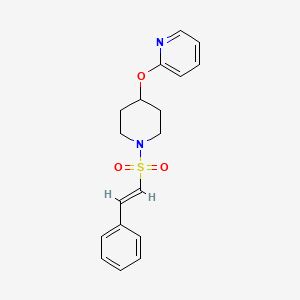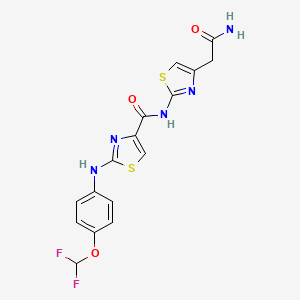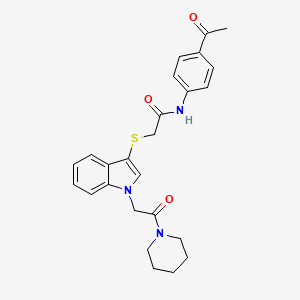
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CPBA is a synthetic compound that belongs to the class of acrylamides. It was first synthesized by researchers at the University of Illinois in 2009. Since then, CPBA has been the subject of numerous scientific studies due to its potential therapeutic applications.
Scientific Research Applications
UV-Induced Graft Polymerization
Acrylamides have been utilized in the UV-induced graft polymerization process. A study demonstrated the successful grafting of polyacrylamide on cotton fabrics, which were then treated to exhibit excellent antibacterial abilities. This application underscores the potential of acrylamide derivatives in creating functional textiles with enhanced properties (Hong, Liu, & Sun, 2009).
Excited-State Intramolecular Proton Transfer
Research on hydrogen bonding compounds, such as those related to pyridine-acrylic acid derivatives, revealed insights into excited-state intramolecular proton transfer. These findings have implications for developing photophysical materials and understanding solvent polarity effects on molecular behavior (Guo, Chen, & Duan, 2012).
Antioxidant and Antitumor Activities
Compounds with structural similarities have been synthesized and evaluated for their antioxidant and antitumor activities. This research indicates the potential of these compounds in pharmaceutical applications, highlighting the diverse functional capabilities of acrylamide derivatives (El-Moneim, El‐Deen, & El-Fattah, 2011).
Catalysis and Polymerization
Studies have explored the use of acrylamide derivatives in catalysis and polymerization processes. For example, controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (reversible addition-fragmentation chain transfer) has been reported, illustrating the utility of these compounds in synthesizing polymers with precise properties (Mori, Sutoh, & Endo, 2005).
Detection and Sensing Technologies
Novel polymeric films incorporating acrylamide derivatives have been developed for the sequential colorimetric detection of nerve agent mimics and ammonia. This application showcases the sensitivity and reusability of such materials in environmental monitoring and safety applications (Annisa et al., 2020).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-14H,15H2,(H,24,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSSDLLCHXZFJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)



![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)


![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)